C20H25Cl2NO5
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Overview
Description
The compound with the molecular formula C20H25Cl2NO5 Amlodipine . It is a widely used medication primarily prescribed for the treatment of hypertension (high blood pressure) and angina (chest pain).
Preparation Methods
Synthetic Routes and Reaction Conditions
Amlodipine can be synthesized through a multi-step process involving the following key steps:
Formation of the dihydropyridine ring: This involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate and ammonia to form the dihydropyridine ring.
Esterification: The resulting compound is then esterified with methanol and ethanol to form the final product, amlodipine.
Industrial Production Methods
In industrial settings, the production of amlodipine involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Amlodipine undergoes several types of chemical reactions, including:
Oxidation: Amlodipine can be oxidized to form its corresponding pyridine derivative.
Reduction: The nitro group in amlodipine can be reduced to an amine group.
Substitution: Various substitution reactions can occur at the aromatic ring or the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated amlodipine derivatives.
Scientific Research Applications
Amlodipine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in the study of calcium channel blockers and their interactions with other molecules.
Biology: Investigated for its effects on cellular calcium channels and its potential role in modulating cellular functions.
Medicine: Extensively studied for its therapeutic effects in treating hypertension and angina, as well as its potential benefits in other cardiovascular conditions.
Mechanism of Action
Amlodipine exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in the vascular smooth muscle and cardiac muscle. This leads to the relaxation of the blood vessels, resulting in a decrease in peripheral vascular resistance and blood pressure. The molecular targets of amlodipine include the alpha-1 subunit of the L-type calcium channels .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used for similar indications.
Felodipine: Similar to amlodipine but with a different pharmacokinetic profile.
Isradipine: Another calcium channel blocker with similar therapeutic uses.
Uniqueness
Amlodipine is unique among its class due to its long half-life, allowing for once-daily dosing, which improves patient compliance. Additionally, it has a favorable side effect profile and is well-tolerated by most patients .
Properties
Molecular Formula |
C20H25Cl2NO5 |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
methyl 2-[6-chloro-8-[(cyclohexylamino)methyl]-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C20H24ClNO5.ClH/c1-11-13-8-16(21)18(24)15(10-22-12-6-4-3-5-7-12)19(13)27-20(25)14(11)9-17(23)26-2;/h8,12,22,24H,3-7,9-10H2,1-2H3;1H |
InChI Key |
JRZQRHNZVFGWEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)Cl)O)CNC3CCCCC3)CC(=O)OC.Cl |
Origin of Product |
United States |
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